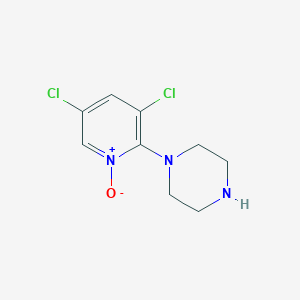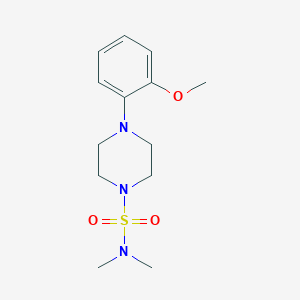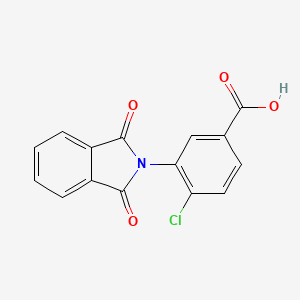![molecular formula C19H30N2O3 B5646787 2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646787.png)
2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a spirocyclic compound that contains a diazaspiro ring system.5]undecan-3-one.
Wirkmechanismus
The mechanism of action of 2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one is not fully understood. However, it has been suggested that the compound may act as a DNA intercalator, disrupting DNA replication and leading to cell death. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects on the body. However, more research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. It has also shown promising results in antitumor, antifungal, and antibacterial studies. However, one limitation is the complex synthesis method, which may make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several future directions for research on 2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one. One potential area of study is its use as a ligand for metal ions in catalytic reactions. Additionally, further investigation into its antitumor, antifungal, and antibacterial properties may lead to the development of new drugs with improved efficacy. Finally, more research is needed to fully understand the compound's mechanism of action and its potential use in various fields of scientific research.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its complex synthesis method and limited availability may pose challenges for lab experiments, but its promising results in antitumor, antifungal, and antibacterial studies make it a compound worthy of further investigation. Future research may lead to the development of new drugs and improved catalytic reactions.
Synthesemethoden
The synthesis of 2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one is a multi-step process that involves the reaction of various chemical reagents. The detailed synthesis method is beyond the scope of this paper, but it involves the use of starting materials such as 4-hydroxycyclohexanone, allyl bromide, and 1,2-diaminobutane. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one has potential applications in various fields of scientific research. It has been studied for its antitumor, antifungal, and antibacterial properties. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, it has been shown to have potential as a ligand for metal ions in catalytic reactions.
Eigenschaften
IUPAC Name |
9-(4-hydroxycyclohexanecarbonyl)-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-2-11-21-14-19(8-7-17(21)23)9-12-20(13-10-19)18(24)15-3-5-16(22)6-4-15/h2,15-16,22H,1,3-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEOOAURNSHADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2(CCC1=O)CCN(CC2)C(=O)C3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

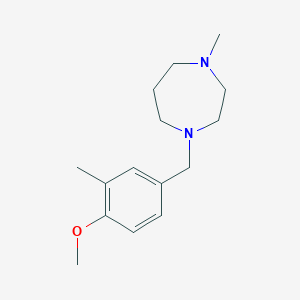
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5646712.png)
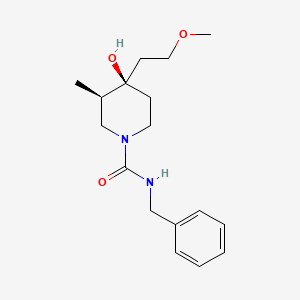
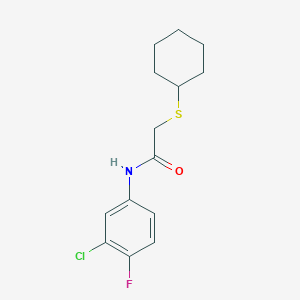
![5-[(2,3-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5646739.png)
![(1R*,3S*)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5646746.png)
![N-(4-chlorophenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5646753.png)
![1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5646759.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646763.png)
![3-[2-(2-ethoxy-1-propen-1-yl)-5-methoxy-1,3-benzoxazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B5646771.png)
![3-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5646788.png)
